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Abstract: Lawrencium (Lr), with atomic number 103, occupies a pivotal and debated position
in the periodic table. As the terminal actinide, its electron configuration and chemical properties
challenge the traditional placement of elements and provide a unique window into the influence
of relativistic effects on atomic structure. This technical guide synthesizes the current
understanding of Lawrencium's placement, detailing the experimental and theoretical
evidence that defines its role as either the last of the f-block elements or the first of the 7th-
period transition metals. We present a comprehensive overview of its synthesis, the anomalous
ground-state electron configuration, and key experimental data that underpin its classification.
Detailed methodologies for the pivotal experiments that have shaped our knowledge of
Lawrencium are provided, alongside a quantitative comparison of its properties with its
homolog, Lutetium.

Introduction: The Controversy Surrounding Element
103

Lawrencium, a synthetic and highly radioactive element, was first synthesized in 1961 by a
team at the Lawrence Berkeley National Laboratory.[1] Its discovery and subsequent study
have been fraught with challenges due to its short half-life and the minuscule quantities in
which it can be produced. The central debate surrounding Lawrencium is its rightful position in
the periodic table: should it conclude the actinide series, or should it begin the 6d series of
transition metals, placing it in Group 3 under Scandium, Yttrium, and Lutetium?[2] The answer
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to this question has profound implications for the periodic law and our understanding of
chemical periodicity at the upper end of the periodic table.

The primary driver of this debate is Lawrencium's anomalous electron configuration. Contrary
to the expected [Rn]5f46d17s2 configuration, which would mirror its lanthanide homolog
Lutetium, both experimental evidence and relativistic calculations have confirmed a
[Rn]5f147s27pt ground state.[3][4] This unexpected presence of a 7p electron is a direct
consequence of strong relativistic effects in this heavy element. This whitepaper will delve into
the experimental and theoretical underpinnings of this anomaly and its consequences for
Lawrencium's chemical behavior and periodic table placement.

Synthesis of Lawrencium: Atom-at-a-Time
Chemistry

The production of Lawrencium is a feat of nuclear physics, achieved by bombarding heavy
element targets with light ion beams in particle accelerators. The most commonly used isotope
for chemical studies is 2°°Lr, owing to its relatively longer half-life of 2.7 minutes.[3]

Experimental Protocol: Synthesis of 260Lr

The synthesis of 260Lr is typically achieved through the nuclear reaction of a Berkelium-249
(24°BK) target with an Oxygen-18 (180) beam.[5]

Target Preparation:

o Atarget of 24°Bk (typically in the oxide form, Bk203) is prepared by electrodeposition onto a
thin, durable backing material such as beryllium or titanium foil.

o The target thickness is a critical parameter, generally in the range of several hundred
micrograms per square centimeter, to maximize the yield of the desired reaction product
while minimizing the energy loss of the projectile beam within the target.

Irradiation:

e The 24°Bk target is irradiated with a high-intensity 180 beam from a heavy-ion accelerator,
such as a cyclotron.
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e The beam energy is carefully selected to optimize the cross-section for the 24°Bk(180, q,
3n)250Lr reaction.

Product Collection and Transport:

e The Lawrencium atoms produced recoil out of the target and are stopped in an inert gas
atmosphere (typically helium) within a recoil chamber.

e These thermalized atoms are then attached to aerosol particles (e.g., potassium chloride)
and transported via a gas jet system to the experimental setup for chemical analysis. This
rapid transport is crucial due to the short half-life of 20Lr.

The Anomalous Electron Configuration of
Lawrencium

The ground-state electron configuration of an element is a primary determinant of its chemical
properties and its position in the periodic table. For Lawrencium, this fundamental property
deviates from simple predictions, a direct result of the immense nuclear charge altering the
orbital energies of its outermost electrons.

Theoretical Determination: Multiconfiguration Dirac-
Fock (MCDF) Calculations

Relativistic quantum chemical calculations are essential for accurately predicting the electronic
structure of superheavy elements like Lawrencium. The Multiconfiguration Dirac-Fock (MCDF)
method is a powerful computational approach that accounts for both relativistic effects and
electron correlation.

Methodology:

o The MCDF method solves the Dirac-Fock equations, which are the relativistic equivalent of
the Hartree-Fock equations, for a multi-configurational wavefunction.

e The calculation begins with a reference set of configurations that are expected to be the
most important for the electronic state of interest.
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» Electron correlation is then systematically included by adding more configurations to the

expansion.

e The calculations for Lawrencium consistently show that the relativistic stabilization of the
7pa/2 orbital is significant enough to lower its energy below that of the 6d orbital, leading to
the [Rn]5f147s27p! ground-state configuration.[6]

Stabilizes 7p orbital below 6d

calculated

Click to download full resolution via product page

Experimental Verification of Lawrencium's
Properties

The theoretical predictions regarding Lawrencium's electron configuration and its
consequences for its chemical behavior have been corroborated by a series of challenging

atom-at-a-time experiments.

First lonization Potential

The first ionization potential (IP1), the energy required to remove the outermost electron from a
neutral atom, provides a direct probe of its electronic structure. The experimentally determined
IP1 of Lawrencium is significantly lower than that of Lutetium, supporting the [Rn]5f147s27p?
configuration with a weakly bound 7p electron.

The first ionization potential of Lawrencium was measured using a surface ionization
technique.[4][7][8][9]

Apparatus:
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e An Isotope Separator On-Line (ISOL) system is used, which includes a target, an ion source,
a mass separator, and a detector system.

e The ion source consists of a heated metal surface (e.g., tantalum) with a high work function.
Procedure:

e 25®r atoms, produced from the bombardment of a 24°Cf target with 1B ions, are transported
to the surface ion source via a gas jet.

e The atoms adsorb onto the hot surface and, due to the high temperature and the work
function of the surface, can be ionized.

e The resulting Lr* ions are then extracted from the ion source, accelerated, and mass-
separated to isolate them from other reaction products.

e The mass-separated ions are directed to a detector where their alpha decay is measured.

o The ionization efficiency is determined as a function of the ion source temperature. By
comparing the ionization efficiency of Lawrencium to that of other elements with known
ionization potentials under the same conditions, the IP1 of Lawrencium can be determined.
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lonic Radius and Chemical Behavior

The trivalent state (Lr3*) is the most stable oxidation state of Lawrencium in aqueous solution.
[5] Its ionic radius and chemical behavior have been investigated using ion-exchange
chromatography, confirming its similarity to the trivalent lanthanides and other heavy actinides.

The ionic radius of Lr3* was determined by comparing its elution behavior with that of other
trivalent lanthanide and actinide ions.[3][10]
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Apparatus:

¢ A cation-exchange resin column.

e An eluting agent, typically an aqueous solution of ammonium a-hydroxyisobutyrate (a-HIB).
o A detection system for measuring the alpha decay of the eluted isotopes.

Procedure:

e A solution containing 2°°Lr3* and a mixture of trivalent lanthanide and actinide tracers with
known ionic radii is loaded onto the top of the cation-exchange column.

e The ions are then eluted from the column by passing the a-HIB solution through it. The
elution position (or elution volume) of each ion is dependent on its ionic radius; smaller ions
bind more strongly to the resin and thus elute later.

o Fractions of the eluate are collected, and the amount of each isotope in each fraction is
determined by alpha spectroscopy.

» By comparing the elution position of Lr3* to the elution positions of the tracer ions, its ionic
radius can be accurately determined.

Quantitative Data Summary

The experimental and theoretical investigations of Lawrencium have yielded several key
quantitative properties that are crucial for its classification.
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Property Lawrencium (Lr) Lutetium (Lu) Reference(s)
Atomic Number 103 71 N/A
Electron Configuration  [Rn] 5f14 7s2 7p? [Xe] 4ft4 5dt 6s2 [3114]
First lonization

_ 4.96 eV 5.4259 eV [4]18]
Potential
lonic Radius (3+) 88.1+0.1 pm 86.1 pm [3]
Enthalpy of Hydration -3685 kJ/mol

-3685 + 13 kJ/mol ] [3]

(3+) (estimated)

Table 1: Comparison of Key Properties of Lawrencium and Lutetium

Property Predicted Value Reference(s)
Melting Point ~1900 K (1627 °C) [3]
Density ~14.4 g/cm?3 [3]
Metallic Radius 171 pm [3]
Crystal Structure Hexagonal close-packed [3]

Table 2: Predicted Physical Properties of Lawrencium

The Position of Lawrencium in the Periodic Table: A
Continuing Discussion

The accumulated experimental and theoretical data present a compelling, albeit complex,
picture of Lawrencium's place in the periodic table.

e Argument for Group 3 Placement: The low first ionization potential of Lawrencium is more
consistent with the trend observed for the d-block elements, where there is a general
decrease in IP1 down the group. Its trivalent chemistry and similar ionic radius and hydration
enthalpy to Lutetium also support its placement as the heavier homolog of Lutetium in Group
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3.[3] The International Union of Pure and Applied Chemistry (IUPAC) has in some contexts
favored the placement of Lutetium and Lawrencium in Group 3.

o Argument for f-Block Placement: The traditional placement of Lawrencium as the final
member of the actinide series is based on the completion of the 5f orbital. The actinide
concept, introduced by Glenn T. Seaborg, has been remarkably successful in organizing the

heavy elements.[3]

Underlying Cause

Anomalous Electron Configuration
[Rn] 514 7s2 7pt
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Conclusion

Lawrencium stands as a testament to the complex interplay of relativistic effects and electron-
electron interactions that govern the properties of the heaviest elements. Its anomalous
[Rn]5f147s27p! electron configuration, a direct consequence of relativity, leads to a low first
ionization potential and a chemistry dominated by the trivalent state, closely mirroring its
homolog Lutetium. While the debate over its ultimate position in the periodic table continues,
the experimental and theoretical evidence strongly suggests that its properties align more
closely with a placement in Group 3 as the first of the 7th-period transition metals. Further
theoretical and, where possible, experimental studies on Lawrencium and its heavier
neighbors will be crucial to resolving this fundamental question in chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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